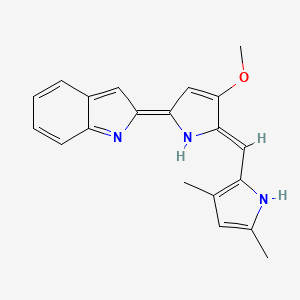

Obatoclax

Description

This compound is a small molecule and a pan-inhibitor of Bcl-2 family proteins, with pro-apoptotic activity. GX015-070 is a selective antagonist of the BH3-binding groove of the Bcl-2 family proteins, which are frequently overexpressed in cancers including chronic lymphocytic leukemia (CLL). This agent induces/restores apoptosis in cancer cells by inhibiting apoptosis suppressors in multiple members of the Bcl-2 family simultaneously.

Propriétés

Key on ui mechanism of action |

Obatoclax binds anti-apoptotic Bcl-2 proteins and interferes with their ability to interact with pro-apoptotic proteins. |

|---|---|

Numéro CAS |

803712-67-6 |

Formule moléculaire |

C20H19N3O |

Poids moléculaire |

317.4 g/mol |

Nom IUPAC |

(2Z)-2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole |

InChI |

InChI=1S/C20H19N3O/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17/h4-11,21,23H,1-3H3/b18-17-,19-10? |

Clé InChI |

CVCLJVVBHYOXDC-OBPOFPIRSA-N |

SMILES isomérique |

CC1=CC(=C(N1)C=C2C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C |

SMILES canonique |

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C |

Apparence |

Off-white solid |

Pictogrammes |

Acute Toxic; Irritant |

Pureté |

≥98% |

Synonymes |

2-(2-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole GX 15-070 GX-15-070 GX015-070 GX15-070 obatoclax |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Obatoclax in Apoptosis

Abstract

Obatoclax (GX15-070) is a synthetic small-molecule and a pan-Bcl-2 family inhibitor developed as a pro-apoptotic agent for cancer therapy.[1] As a BH3 mimetic, its primary mechanism involves antagonizing multiple anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, thereby restoring the cell's capacity to undergo programmed cell death.[1][2] Notably, extensive research has revealed a multifaceted mechanism of action that extends beyond simple sequestration of pro-survival proteins, including the direct activation of pro-apoptotic effectors and the induction of apoptosis-independent cell death pathways. This guide provides a detailed technical overview of the core apoptotic mechanisms of this compound, supported by quantitative data, key experimental methodologies, and visual representations of the relevant signaling pathways.

Core Mechanism: Pan-Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which consists of anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w), pro-apoptotic effectors (Bax, Bak), and pro-apoptotic BH3-only proteins (e.g., Bim, Bid, Puma, Noxa).[3][4] In cancerous cells, the overexpression of anti-apoptotic proteins sequesters pro-apoptotic members, preventing the induction of cell death and contributing to chemoresistance.[5][6]

This compound functions as a BH3 mimetic, binding to the hydrophobic BH3-binding groove on the surface of anti-apoptotic Bcl-2 proteins.[4][7] This action prevents the anti-apoptotic proteins from neutralizing the pro-apoptotic effector proteins Bax and Bak.[2] By inhibiting a broad spectrum of these anti-apoptotic proteins, including Bcl-2, Bcl-xL, Bcl-w, and particularly Mcl-1, this compound can overcome the functional redundancy that often leads to resistance against more selective BH3 mimetics.[7][8][9] The ability of this compound to antagonize Mcl-1 is a key feature, as Mcl-1 is a frequent mediator of resistance to other therapies.[8][10][11]

Quantitative Data: Binding Affinities and Cellular Potency

The efficacy of this compound is underscored by its binding affinities for various Bcl-2 family members and its cytotoxic effects across numerous cancer cell lines. While it acts as a pan-inhibitor, its affinity is generally lower than highly selective inhibitors like Venetoclax.[9][12]

| Target Protein | Binding Affinity (IC50/Ki) | Assay Type | Reference |

| Bcl-2 | Ki ≈ 220 nM | Not Specified | [13][14] |

| Bcl-2 | IC50: 1-7 µM | Fluorescence Polarization | [9] |

| Bcl-xL | IC50: 1-7 µM | Fluorescence Polarization | [9] |

| Bcl-w | IC50: 1-7 µM | Fluorescence Polarization | [9] |

| Mcl-1 | IC50: 1-7 µM | Fluorescence Polarization | [9] |

| Cell Line Type | Cell Line(s) | Potency (IC50 / Activity Range) | Reference |

| Cholangiocarcinoma | Mz-ChA-1, TFK-1 | 50-100 nM | [15] |

| Cholangiocarcinoma | BDE-Neu | 200 nM | [15] |

| Small Cell Lung Cancer | Various | Concentration-dependent reduction | [16] |

| Neuroblastoma | 5 cell lines | Synergistic with chemotherapy | [17] |

A Distinguishing Mechanism: Direct Activation of Bax

A significant finding that differentiates this compound from many other BH3 mimetics (such as ABT-737) is its ability to directly activate the pro-apoptotic effector protein Bax.[15] While traditional BH3 mimetics act as "sensitizers" by displacing activator BH3-only proteins from anti-apoptotic partners, studies have shown that this compound can function as a direct "activator" stimulus.[15]

In cell-free systems, this compound was shown to induce a conformational change in Bax, a critical step for its activation and subsequent oligomerization.[15][18] This direct activation contributes significantly to its cytotoxic effects, particularly in cancer cells that are not "primed" for apoptosis—that is, cells not already dependent on anti-apoptotic proteins for survival.[15][18] This dual mechanism of both inhibiting pro-survival proteins and directly activating pro-apoptotic effectors makes this compound a potent inducer of apoptosis.

Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)

The convergence of anti-apoptotic protein inhibition and direct Bax activation leads to the oligomerization of Bax and Bak at the outer mitochondrial membrane.[5][15][19] This process forms pores that permeabilize the membrane, an event known as MOMP, which is considered the point of no return for intrinsic apoptosis.[4]

Following MOMP, pro-apoptotic factors sequestered in the mitochondrial intermembrane space are released into the cytosol. Key among these are cytochrome c and SMAC/DIABLO.[4][5][15] Studies have demonstrated that this compound treatment leads to Bax translocation to the mitochondria and the subsequent release of these factors, triggering the final stages of apoptosis.[11][15][19]

Downstream Caspase Cascade Activation

The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a multi-protein complex comprising Apaf-1, procaspase-9, and dATP.[4] Within this complex, procaspase-9 is cleaved and activated. Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, primarily caspase-3 and caspase-7.[5] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis.[19] Evidence of PARP cleavage is a common marker used to confirm this compound-induced apoptosis.[19][20]

Key Experimental Protocols

Verifying the mechanism of action of this compound involves a series of specific molecular and cellular biology techniques.

Co-Immunoprecipitation (Co-IP) to Assess Protein Interactions

This technique is used to demonstrate that this compound disrupts the interaction between anti-apoptotic and pro-apoptotic proteins (e.g., Mcl-1 and Bak).[11][19]

-

Protocol Outline:

-

Cell Lysis: Treat cancer cells with this compound or a vehicle control. Lyse cells in a non-denaturing buffer to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to one protein of the suspected complex (e.g., anti-Bak).

-

Complex Capture: Add Protein A/G-conjugated beads to bind the antibody-protein complex.

-

Washing & Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured protein complexes from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and probe with an antibody against the putative interaction partner (e.g., anti-Mcl-1). A reduced signal in the this compound-treated sample indicates disruption of the complex.

-

Bax Activation Assay by Immunofluorescence

This method visualizes the conformational change of Bax upon activation.[15]

-

Protocol Outline:

-

Cell Culture & Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation & Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Antibody Staining: Incubate cells with a primary antibody that specifically recognizes the activated conformation of Bax (e.g., 6A7 clone).

-

Secondary Antibody & Imaging: Apply a fluorescently-labeled secondary antibody and DAPI for nuclear counterstaining.

-

Microscopy: Visualize and quantify the fluorescence signal using a confocal or fluorescence microscope. An increased signal indicates Bax activation.

-

Cell Fractionation for Bax Translocation

This biochemical technique confirms the movement of Bax from the cytosol to the mitochondria.[15]

-

Protocol Outline:

-

Cell Treatment & Homogenization: Treat cells with this compound, then harvest and gently homogenize to break the plasma membrane while keeping organelles intact.

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate cellular components. A low-speed spin pellets nuclei and unbroken cells, while a subsequent high-speed spin pellets the mitochondrial fraction. The supernatant contains the cytosolic fraction.

-

Western Blot Analysis: Analyze the protein content of the mitochondrial and cytosolic fractions via Western blotting, probing for Bax. An increase in the Bax signal in the mitochondrial fraction of treated cells confirms translocation.

-

Additional and Off-Target Mechanisms

While the core mechanism of this compound is the induction of apoptosis, it is known to have other biological effects that can contribute to its cytotoxicity, sometimes in an apoptosis-independent manner.

-

Autophagy Inhibition: Several studies report that this compound can block autophagic flux by impairing lysosomal function.[3][8] This can lead to the accumulation of autophagosomes and contribute to cell death, a mechanism that may be relevant in apoptosis-resistant cells.[3]

-

WNT/β-catenin Signaling: In colorectal cancer cells, this compound has been shown to suppress the WNT/β-catenin signaling pathway, leading to the transcriptional repression of the anti-apoptotic protein survivin.[21][22] This represents another route by which this compound can promote cell death.

-

BAX/BAK-Independent Effects: Some studies have noted that this compound can induce cell death even in cells deficient in both Bax and Bak, suggesting the existence of off-target effects or alternative cell death pathways like necroptosis.[3][15][23]

Conclusion

The mechanism of action of this compound in inducing apoptosis is multifaceted and robust. Its primary function as a pan-Bcl-2 inhibitor allows it to broadly target the pro-survival machinery of cancer cells. Critically, its unique ability to also directly activate the pro-apoptotic effector Bax provides a second, powerful stimulus for cell death. This dual-action mechanism, culminating in MOMP and caspase activation, makes this compound a potent therapeutic agent. Understanding these detailed mechanisms, along with its effects on other pathways like autophagy, is crucial for its rational application in clinical settings and for the development of next-generation anticancer therapies.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Drugs targeting Bcl-2 family members as an emerging strategy in cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 10. pnas.org [pnas.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. A Bax-mediated Mechanism for this compound-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimization of Circulating Biomarkers of this compound-Induced Cell Death in Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GX15-070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Bax-mediated mechanism for this compound-induced apoptosis of cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]

Obatoclax: A Pan-Bcl-2 Family Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Obatoclax, a synthetic small-molecule inhibitor, has emerged as a significant agent in cancer research due to its broad-spectrum activity against the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis (programmed cell death), contributing to tumor progression and resistance to conventional therapies.[2] this compound functions as a pan-Bcl-2 family inhibitor, targeting multiple anti-apoptotic members including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[3][4] This comprehensive guide provides a technical overview of this compound, detailing its mechanism of action, quantitative data on its efficacy, experimental protocols for its evaluation, and visualizations of the key pathways and workflows involved.

Mechanism of Action

This compound is classified as a BH3 mimetic. It mimics the action of the pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Puma), which are the natural antagonists of the anti-apoptotic Bcl-2 family members.[5] By binding to the hydrophobic groove of anti-apoptotic proteins, this compound displaces the pro-apoptotic effector proteins Bak and Bax.[6] Once liberated, Bak and Bax can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2][5] This event is a critical point of no return in the intrinsic apoptotic pathway, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing apoptosis.[5]

Recent studies have revealed that this compound's anti-cancer activity is not solely dependent on apoptosis. It has been shown to induce other forms of cell death, including autophagy-dependent necroptosis, and can also arrest the cell cycle.[2] Furthermore, this compound can directly activate Bax, suggesting a mechanism that is not entirely dependent on the "primed" state of the cancer cell.[6]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its binding affinity to Bcl-2 family proteins (Ki values) and its cytotoxic effects on cancer cell lines (IC50 values).

Binding Affinity of this compound to Bcl-2 Family Proteins

The inhibition constant (Ki) represents the concentration of this compound required to produce half-maximum inhibition of the target protein. A lower Ki value indicates a higher binding affinity.

| Target Protein | Ki (nM) |

| Bcl-2 | 220[4] |

| Bcl-xL | 1000 - 7000[4] |

| Mcl-1 | 1000 - 7000[4] |

| Bcl-w | 1000 - 7000[4] |

| A1 | 1000 - 7000[4] |

| Bcl-b | 1000 - 7000[4] |

Table 1: Binding affinity (Ki) of this compound for various anti-apoptotic Bcl-2 family proteins. Data compiled from fluorescence polarization assays.[3][4]

Cytotoxicity of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is the concentration of this compound that is required for 50% inhibition of cancer cell growth in vitro.[7] These values can vary depending on the cell line and the duration of treatment.

| Cancer Type | Cell Line(s) | IC50 Range (µM) (72h treatment) |

| Leukemia | Ph- ALL cell lines | 0.014 - 1.449[4] |

| Multiple Myeloma | Various | 0.05 - 0.5[4] |

Table 2: In vitro cytotoxicity (IC50) of this compound in various cancer cell lines after 72 hours of treatment.[4]

Experimental Protocols

Immunoprecipitation of Bcl-2 Family Proteins

This protocol is used to isolate a specific Bcl-2 family protein and its binding partners from a cell lysate.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., 1% CHAPS buffer)[8]

-

Primary antibody specific to the Bcl-2 family protein of interest

-

Wash buffer (e.g., TBS)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse approximately 25 x 10^6 cells in 1% CHAPS buffer.[8]

-

Pre-clearing: Obtain the whole-cell lysate and pre-clear with protein A-Sepharose to reduce non-specific binding.[8]

-

Immunoprecipitation: Incubate 500 µg of total protein with 5 µg of the specific primary antibody overnight.[8]

-

Immune Complex Capture: Add protein A-Sepharose or protein G-Agarose to capture the antibody-protein complexes.[8]

-

Washing: Wash the beads three times with a wash buffer to remove non-specifically bound proteins.[1]

-

Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[9]

Procedure:

-

Cell Plating: Plate cells at a density of 1,000 to 100,000 cells per well in a 96-well plate and incubate for 6 to 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT Reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

-

Treated and control cells

-

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[11]

-

Annexin V-FITC staining solution[11]

-

Propidium Iodide (PI) staining solution[11]

Procedure:

-

Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.[11]

-

Washing: Wash the cells once with cold 1X PBS.[11]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.[11]

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Binding buffer to each tube and analyze the cells by flow cytometry.[11] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[11]

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits anti-apoptotic Bcl-2 proteins, leading to apoptosis.

Experimental Workflow for BH3 Profiling

Caption: BH3 profiling workflow to assess mitochondrial apoptotic priming.

Logical Relationship of this compound-Induced Cell Death

Caption: this compound induces cancer cell death through multiple mechanisms.

Conclusion

This compound represents a promising therapeutic strategy by targeting a fundamental survival mechanism of cancer cells. Its ability to inhibit multiple anti-apoptotic Bcl-2 family members provides a broad-spectrum approach to inducing cancer cell death and potentially overcoming resistance to more selective Bcl-2 inhibitors. The multifaceted mechanisms of action, including the induction of apoptosis, autophagy, and necroptosis, further underscore its potential as a versatile anti-cancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other pan-Bcl-2 inhibitors. Continued investigation into its clinical efficacy, combination therapies, and predictive biomarkers will be crucial for its successful translation into clinical practice.

References

- 1. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 2. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Bax-mediated Mechanism for this compound-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 8. An antiapoptotic Bcl-2 family protein index predicts the response of leukaemic cells to the pan-Bcl-2 inhibitor S1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Obatoclax-Induced Autophagy in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Obatoclax, a pan-Bcl-2 family inhibitor, has demonstrated cytotoxic effects in various cancer models. While its primary mechanism involves the induction of apoptosis by antagonizing anti-apoptotic Bcl-2 proteins, a significant body of evidence points to a complex and critical role in the modulation of autophagy. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences autophagic processes in cancer cells. It covers the core signaling pathways, summarizes key quantitative data from preclinical studies, and offers detailed experimental protocols for investigating these effects. The information presented herein is intended to support further research and drug development efforts targeting the intricate relationship between Bcl-2 inhibition and autophagy in oncology.

Core Mechanism: A Dual Role in Autophagy Modulation

This compound's effect on autophagy is not a simple induction but rather a complex disruption of the autophagic flux. Evidence suggests a two-pronged mechanism:

-

Initiation of Autophagosome Formation: As a BH3 mimetic, this compound can disrupt the interaction between anti-apoptotic Bcl-2 proteins (like Bcl-2, Bcl-xL, and Mcl-1) and Beclin-1, a key protein in the autophagy initiation complex[1][2][3]. This disruption frees Beclin-1 to form the pre-autophagosomal structure, thereby initiating the formation of autophagosomes[1].

-

Blockade of Autophagic Flux: Paradoxically, while promoting the initial steps, this compound impairs the final, degradative stages of autophagy. Studies show that treatment leads to the accumulation of both LC3-II (an autophagosome marker) and p62 (a protein typically degraded by autophagy)[4]. This concomitant accumulation indicates a blockage in the fusion of autophagosomes with lysosomes or an impairment of lysosomal degradation activity itself[4]. This effect is similar to that of known lysosomal inhibitors like chloroquine (CQ)[4]. Some research suggests this compound becomes trapped in lysosomes, inducing their clustering and reducing the expression of critical lysosomal enzymes like cathepsins[4].

This dual effect results in a state of "defective" or "toxic" autophagy, where the cell initiates a self-degradative process but is unable to complete it, leading to the accumulation of dysfunctional autophagosomes and cellular stress[5][6].

Key Signaling Pathways

Several signaling pathways are implicated in this compound's modulation of autophagy. The primary pathways are detailed below.

The Bcl-2/Beclin-1 Axis

The canonical pathway for this compound-induced autophagy initiation involves its function as a BH3 mimetic. Anti-apoptotic proteins Bcl-2 and Bcl-xL sequester Beclin-1, inhibiting its function[2]. By binding to the BH3-binding groove of these proteins, this compound competitively displaces Beclin-1, allowing it to activate the Class III PI3K complex (Vps34), a critical step for autophagosome nucleation[1]. However, it is noteworthy that some studies report this compound can induce autophagy through a Beclin-1 independent mechanism, suggesting alternative pathways are also at play[7][8][9].

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central negative regulator of autophagy[10][11]. Some studies, particularly those investigating this compound in combination with other agents like the tyrosine kinase inhibitor Lapatinib, have shown that the drug combination leads to the inhibition of the mTOR signaling pathway[5]. This is evidenced by reduced phosphorylation of mTOR and its downstream effector, p70S6K[5]. Inhibition of mTOR signaling de-represses the ULK1 complex, another key initiator of autophagosome formation, contributing to the autophagic response[11].

ATG-Dependent, Beclin-1 Independent Autophagy

Intriguingly, some studies have demonstrated that this compound can induce LC3 processing (a hallmark of autophagy) even when Beclin-1 is silenced[7][8]. This suggests an alternative, non-canonical initiation pathway. In these contexts, the autophagy-related gene Atg7 was found to be essential for LC3 processing, while Atg7 knockout did not prevent the drug's ultimate cytotoxic effects[7][8]. This indicates that this compound can trigger Atg7-dependent cellular processes that are visually consistent with autophagy but may be independent of the canonical Beclin-1-driven initiation complex[7].

RFX1/SHP-1/STAT3 Pathway (SC-2001 Derivative)

Research on SC-2001, a novel derivative of this compound, has uncovered another signaling cascade in hepatocellular carcinoma cells[12][13]. In this pathway, SC-2001 induces autophagy by activating the transcription factor RFX1, which in turn upregulates the phosphatase SHP-1. Activated SHP-1 then dephosphorylates and inactivates STAT3, leading to the downregulation of Mcl-1. This reduction in Mcl-1 releases Beclin-1, thereby inducing autophagy[12][13].

Quantitative Data Summary

The following tables summarize quantitative data from key studies on this compound's effects on cancer cells.

Table 1: this compound Concentrations and Effects on Autophagy Markers

| Cell Line | Drug Concentration | Time (h) | LC3-II Level | p62 Level | Citation |

|---|---|---|---|---|---|

| EC109 (Esophageal) | 0.25 µM | 3 | Substantial Increase | - | [4] |

| EC109/CDDP (Esophageal) | 0.25 µM | 3 | Substantial Increase | - | [4] |

| HKESC-1 (Esophageal) | 0.125 µM | 3 | Substantial Increase | - | [4] |

| BT474 (Breast) | 50 nM (+ 2 µM Lapatinib) | 12 | Increased | Increased | [5] |

| MCF7 (Breast) | 50 nM (+ 2 µM Lapatinib) | 12 | Increased | Increased | [5] |

| H460 (NSCLC) | 500 nM | 6 - 48 | Sustained Increase | - |[8] |

Table 2: Effects of this compound on Cell Viability

| Cell Line | Assay | IC50 / Concentration | Time (h) | Effect | Citation |

|---|---|---|---|---|---|

| EC109 | MTT | ~0.25 µM | 48 | Decreased Viability | [4] |

| EC109/CDDP | MTT | ~0.25 µM | 48 | Decreased Viability | [4] |

| HKESC-1 | MTT | ~0.1 µM | 48 | Decreased Viability | [4] |

| OVCAR-8 | Trypan Blue | 1x IC50 | 72 | Significant Increase in Dead Cells | [14] |

| KMS-11 | Cell-Titer Glo | 40 µM (with Dexamethasone) | 48 | Synergistic Lethality |[15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of autophagy. Below are standard protocols adapted from studies on this compound.

Western Blot Analysis for Autophagy Markers (LC3-II, p62)

This protocol is used to quantify the levels of key autophagy-related proteins.

-

Cell Culture and Treatment: Plate cancer cells (e.g., EC109, BT474) to achieve 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 50 nM - 500 nM) for specified time points (e.g., 3, 6, 12, 24, 48 hours). Include a vehicle control (DMSO) and a positive control for autophagic flux blockage (e.g., 50 µM Chloroquine).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-β-actin) overnight at 4°C.

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1.5 hours at room temperature.

-

Wash membrane 3x with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software (e.g., ImageJ). The conversion of LC3-I to the lipidated, lower-band LC3-II is the key indicator[4][5].

Immunofluorescence for LC3 Puncta Formation

This method visualizes the formation of autophagosomes within the cell.

-

Cell Culture: Seed cells onto glass coverslips or chamber slides to ~70% confluency.

-

Treatment: Treat cells with this compound (e.g., 0.25 µM for 3 hours) as described above[4].

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 3-4% paraformaldehyde in PBS for 15 minutes.

-

Wash 3x with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

-

-

Blocking and Staining:

-

Wash 3x with PBS.

-

Block with 3% BSA in PBS for 40-60 minutes.

-

Incubate with primary anti-LC3 antibody overnight at 4°C.

-

Wash 3x with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1.5 hours in the dark[5].

-

-

Mounting and Imaging: Wash 3x with PBS. Mount coverslips onto slides using a mounting medium containing DAPI for nuclear counterstaining. Visualize and capture images using a confocal or fluorescence microscope. An increase in distinct, punctate LC3 staining indicates autophagosome formation[4][5].

Transmission Electron Microscopy (TEM)

TEM provides ultrastructural evidence of autophagosomes and autolysosomes.

-

Cell Culture and Treatment: Treat cells with this compound (e.g., for 12 hours) or vehicle[4].

-

Fixation: Fix cells with a glutaraldehyde-based solution.

-

Post-fixation and Embedding: Post-fix with osmium tetroxide, dehydrate through an ethanol series, and embed in resin.

-

Sectioning and Staining: Cut ultrathin sections (70-90 nm) and stain with uranyl acetate and lead citrate.

-

Imaging: Examine sections using a transmission electron microscope. Look for double-membraned vesicles engulfing cytoplasmic material (autophagosomes) and single-membraned vesicles with dense, degraded contents (autolysosomes)[4][12].

Conclusion and Future Directions

This compound modulates autophagy in cancer cells through a complex mechanism that involves both the initiation of autophagosome formation, primarily via disruption of the Bcl-2/Beclin-1 complex, and a subsequent blockade of autophagic flux by impairing lysosomal function. This leads to an accumulation of autophagosomes and induces a form of cytotoxic or defective autophagy. The exact signaling pathways can be context-dependent, with roles described for mTOR, Atg7, and others.

For drug development professionals, this dual mechanism presents both opportunities and challenges. The ability to induce a toxic cellular process that is distinct from canonical apoptosis could be leveraged to overcome apoptosis resistance, a common challenge in cancer therapy[4]. The synergy observed when combining this compound with autophagy inhibitors like hydroxychloroquine (HCQ) in some models suggests that manipulating this pathway can enhance therapeutic efficacy[16]. Future research should focus on elucidating the precise molecular mechanisms of this compound-induced lysosomal dysfunction and identifying biomarkers that can predict which tumors will be most susceptible to this unique cytotoxic effect.

References

- 1. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and Lapatinib Interact to Induce Toxic Autophagy through NOXA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. RFX1–dependent activation of SHP-1 induces autophagy by a novel this compound derivative in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. researchgate.net [researchgate.net]

- 15. This compound is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GX15-070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Biology of Obatoclax: A Pan-Bcl-2 Family Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Obatoclax, also known as GX15-070, is a synthetic small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] As a pan-Bcl-2 inhibitor, it targets multiple anti-apoptotic members of this family, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1, and Bcl-b, thereby inducing apoptosis in cancer cells.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the signaling pathways modulated by this investigational compound.

Chemical Properties and Structure

This compound is an indole bipyrrole derivative with a complex aromatic structure. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole | [1] |

| Synonyms | GX15-070, GX015-070 | [3] |

| CAS Number | 803712-67-6 | [1] |

| Chemical Formula | C₂₀H₁₉N₃O | [1] |

| Molar Mass | 317.392 g/mol | [1] |

| SMILES | Cc1cc(nc1C)C=C2C(=CC(=N2)c3cc4ccccc4n3)OC | [1] |

Table 2: Physicochemical Properties of this compound Mesylate

| Property | Value | Reference(s) |

| CAS Number | 803712-79-0 | [1] |

| Chemical Formula | C₂₁H₂₃N₃O₄S | |

| Molar Mass | 413.49 g/mol | [4] |

Synthesis of this compound

A scalable, three-step synthesis for this compound has been developed to support its clinical development. The process begins with commercially available 4-methoxy-3-pyrrolin-2-one and involves a haloformylation reaction, followed by a Suzuki cross-coupling reaction with an indole-2-boronic acid derivative. The synthesis is completed by an acid-mediated condensation with 2,4-dimethyl-1H-pyrrole. This efficient synthesis has enabled the production of kilogram quantities of this compound for clinical studies.

Mechanism of Action

This compound functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins.[5][6] This action prevents the sequestration of pro-apoptotic proteins like Bax and Bak, leading to their activation, subsequent mitochondrial outer membrane permeabilization, and the initiation of the intrinsic apoptotic cascade.[6][7]

Binding Affinity for Bcl-2 Family Proteins

This compound exhibits a broad binding profile across the anti-apoptotic Bcl-2 family members. The reported inhibition constants (Ki) are summarized in Table 3.

Table 3: Binding Affinity (Ki) of this compound for Anti-Apoptotic Bcl-2 Family Proteins

| Protein | Inhibition Constant (Ki) | Reference(s) |

| Bcl-2 | ~1-7 µM | [2][4] |

| Bcl-xL | ~1-7 µM | [2][4] |

| Mcl-1 | ~1-7 µM | [2][4] |

| Bcl-w | ~1-7 µM | [2][4] |

| A1 | ~1-7 µM | [2][4] |

| Bcl-b | ~1-7 µM | [2][4] |

In Vitro Cytotoxicity

This compound has demonstrated cytotoxic activity across a wide range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for various cancer types are presented in Table 4.

Table 4: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference(s) |

| MOLM13 | Acute Myeloid Leukemia | 0.004–0.16 | 72 | [2][5] |

| MV-4-11 | Acute Myeloid Leukemia | 0.009–0.046 | 72 | [2][5] |

| Kasumi 1 | Acute Myeloid Leukemia | 0.008–0.845 | 72 | [2][5] |

| OCI-AML3 | Acute Myeloid Leukemia | 0.012–0.382 | 72 | [2][5] |

| NB-10 | Neuroblastoma | < 1 | 24-48 | [3] |

| SK-N-DZ | Neuroblastoma | < 1 | 24-48 | [3] |

| IGR-N91 | Neuroblastoma | < 0.1 | 24-48 | [3] |

| IGR-NB8 | Neuroblastoma | < 0.1 | 24-48 | [3] |

| HuCCT-1 | Cholangiocarcinoma | ~0.027 | Not Specified | [8] |

| KMCH | Cholangiocarcinoma | Not Specified | Not Specified | [8] |

| BDEneu | Cholangiocarcinoma | ~0.2 | Not Specified | [8] |

| 15 HMCLs | Multiple Myeloma | 0.246 (mean) | Not Specified | [9] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways, primarily the intrinsic apoptosis pathway. Additionally, it has been shown to influence the WNT/β-catenin and p38 MAPK signaling pathways.

Intrinsic Apoptosis Pathway

This compound directly engages the intrinsic apoptotic pathway by inhibiting the anti-apoptotic Bcl-2 family proteins. This leads to the activation of Bax and Bak, resulting in the release of cytochrome c from the mitochondria and subsequent caspase activation.

Caption: this compound induces apoptosis via the intrinsic pathway.

WNT/β-catenin Signaling Pathway

This compound has been shown to suppress the WNT/β-catenin signaling pathway, which is often hyperactive in cancers like colorectal carcinoma.[1][10] It can achieve this by inducing the destabilization of β-catenin or by downregulating the transcription factor LEF1, depending on the cellular context.[1]

Caption: this compound inhibits the WNT/β-catenin signaling pathway.

p38 MAPK Signaling Pathway

In some cancer cell types, such as esophageal cancer, this compound has been found to induce G1/G0-phase cell cycle arrest through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to the upregulation of the cell cycle inhibitor p21(waf1/Cip1).

Caption: this compound induces cell cycle arrest via the p38/p21 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound on cancer cell lines.[2][5]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.1 N HCl in isopropanol, or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium from a stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels and treat with desired concentrations of this compound or vehicle control for the specified time.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Bcl-2 Family Protein Binding Assay (Fluorescence Polarization)

This protocol provides a general framework for a competitive fluorescence polarization (FP) assay to measure the binding of this compound to Bcl-2 family proteins.

Materials:

-

Recombinant Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1)

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bad or FITC-Bim)

-

This compound

-

Assay buffer (e.g., phosphate buffer with a non-ionic detergent)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a solution of the recombinant Bcl-2 family protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the protein-peptide mixture to each well.

-

Add the this compound dilutions or vehicle control to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Calculate the inhibition of binding at each this compound concentration and determine the Ki value by fitting the data to a competitive binding model.

Conclusion

This compound is a potent, pan-Bcl-2 family inhibitor with a well-defined chemical structure and a scalable synthetic route. Its mechanism of action, centered on the induction of intrinsic apoptosis, is supported by its broad binding affinity for anti-apoptotic Bcl-2 proteins and its demonstrated cytotoxicity in a multitude of cancer cell lines. Furthermore, its ability to modulate other critical signaling pathways, such as WNT/β-catenin and p38 MAPK, highlights its potential for broader therapeutic applications. The experimental protocols provided herein offer a foundation for further investigation into the biological activities of this compound and similar BH3 mimetics. This comprehensive technical guide serves as a valuable resource for researchers and drug development professionals working to advance novel anti-cancer therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Drugs and Clinical Approaches Targeting the Antiapoptotic Protein: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An evidence-based review of this compound mesylate in the treatment of hematological malignancies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of GX15-070 (Obatoclax): A Pan-Bcl-2 Family Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GX15-070, also known as Obatoclax, is a synthetic small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins, which play a critical role in the regulation of apoptosis.[1] Developed by Gemin X, this compound was identified as a promising anti-cancer agent due to its ability to antagonize multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[2][3] This broad-spectrum activity, classifying it as a "pan-Bcl-2 inhibitor," offered a therapeutic strategy to overcome resistance mechanisms often observed with agents targeting individual Bcl-2 family proteins.[2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical, and clinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Rationale

The overexpression of anti-apoptotic Bcl-2 family proteins is a hallmark of many cancers, contributing to tumor cell survival and resistance to conventional therapies.[3] The therapeutic rationale behind the development of this compound was to create a small molecule that could mimic the function of pro-apoptotic BH3-only proteins. These proteins bind to a hydrophobic groove on anti-apoptotic Bcl-2 family members, neutralizing their pro-survival function and thereby promoting apoptosis.[3] this compound was designed to occupy this BH3-binding groove, disrupting the protein-protein interactions that prevent programmed cell death.[2]

Mechanism of Action

This compound functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins.[2] This binding prevents the sequestration of pro-apoptotic effector proteins, Bax and Bak.[5] Once liberated, Bax and Bak can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[6] A key feature of this compound is its ability to also inhibit Mcl-1, an anti-apoptotic protein frequently implicated in resistance to other Bcl-2 inhibitors like ABT-737.[2][7]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inducing apoptosis.

Caption: Mechanism of action of this compound (GX15-070).

Quantitative Data

The following tables summarize the binding affinities and cytotoxic activities of this compound from various preclinical studies.

Table 1: Binding Affinity of this compound to Bcl-2 Family Proteins

| Target Protein | Ki (nM) | Assay Method | Reference |

| Bcl-2 | 220 | Cell-free assay | [8] |

| Bcl-xL | 1000 - 7000 | Not specified | [2] |

| Mcl-1 | 1000 - 7000 | Not specified | [2] |

| Bcl-w | 1000 - 7000 | Not specified | [2] |

| A1 | 1000 - 7000 | Not specified | [2] |

| Bcl-b | 1000 - 7000 | Not specified | [2] |

Table 2: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| Multiple Myeloma (average of 15 lines) | Multiple Myeloma | 246 | Not specified | [9] |

| Neuroblastoma (range of 5 lines) | Neuroblastoma | 14 - 1449 | 72 | [6] |

| HCT116 | Colorectal Carcinoma | 25.85 | 72 | [10] |

| HT-29 | Colorectal Carcinoma | 40.69 | 72 | [10] |

| LoVo | Colorectal Carcinoma | 40.01 | 72 | [10] |

| Human Lung Cancer (range) | Lung Cancer | 1330 - 15400 | Not specified | [4] |

Experimental Protocols

Detailed methodologies for key experiments used in the characterization of this compound are provided below.

Fluorescence Polarization Assay for Bcl-2 Family Binding

This assay is used to determine the binding affinity of this compound to Bcl-2 family proteins by measuring the displacement of a fluorescently labeled BH3 peptide.

Workflow Diagram:

Caption: Fluorescence Polarization Assay Workflow.

Protocol:

-

Reagent Preparation:

-

Recombinant Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) are purified and diluted to a final concentration of approximately 12 nM in FP assay buffer (e.g., 20 mM Tris-HCl, pH 8.3).[11]

-

A fluorescein-labeled BH3 peptide (e.g., from Bad or Bak) is synthesized and diluted to a final concentration of approximately 4 nM.[12]

-

This compound is serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.

-

-

Assay Procedure:

-

In a black, low-volume 384-well plate, add the Bcl-2 family protein, fluorescent BH3 peptide, and this compound dilution to each well for a final volume of 20-40 µL.[11][12]

-

Include controls for unbound peptide (peptide only) and bound peptide (protein and peptide without inhibitor).

-

Incubate the plate at room temperature for 30 minutes with gentle shaking.[12]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 515-535 nm) filters.[11][12]

-

Calculate the percentage of inhibition of peptide binding at each this compound concentration.

-

The inhibition constant (Ki) is determined by fitting the data to a competitive binding model.

-

Immunoprecipitation and Western Blot for Protein-Protein Interactions

This method is used to demonstrate that this compound disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins in cells.

Workflow Diagram:

Caption: Immunoprecipitation and Western Blot Workflow.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cancer cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with control IgG and Protein A/G-agarose or magnetic beads to reduce non-specific binding.[13]

-

Incubate the pre-cleared lysate with a primary antibody specific for one of the interacting proteins (e.g., anti-Mcl-1) overnight at 4°C with gentle rotation.[13]

-

Add Protein A/G beads to capture the antibody-protein complexes and incubate for an additional 1-2 hours.[13]

-

Wash the beads several times with lysis buffer to remove unbound proteins.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody against the suspected interacting protein (e.g., anti-Bak).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation in response to a therapeutic agent like this compound.

Workflow Diagram:

Caption: MTT Cell Viability Assay Workflow.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

-

Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[14]

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

After incubation, add a solubilization solution (e.g., DMSO, isopropanol with HCl, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][15]

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

-

Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Clinical Development and Outcomes

This compound has been evaluated in numerous Phase I and Phase II clinical trials for a variety of hematological malignancies and solid tumors, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), myelofibrosis, and small cell lung cancer.[4][5][12][14] While early studies demonstrated biological activity and a manageable safety profile, the single-agent clinical efficacy was often modest.[5][14] Neurological side effects, such as somnolence, euphoria, and ataxia, were dose-limiting toxicities.[5] Combination therapies with other cytotoxic agents have been explored to enhance its anti-tumor activity.[17] However, further development of this compound has been limited.

Conclusion

GX15-070 (this compound) represents a significant effort in the development of pan-Bcl-2 inhibitors as a therapeutic strategy for cancer. Its ability to target multiple anti-apoptotic Bcl-2 family members, including the critical resistance factor Mcl-1, provided a strong preclinical rationale for its development. The in-depth understanding of its mechanism of action, facilitated by the experimental approaches detailed in this guide, has been crucial in its evaluation. While its clinical success has been limited, the development of this compound has provided valuable insights into the therapeutic targeting of the Bcl-2 family and has informed the development of next-generation BH3 mimetics.

References

- 1. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 4. Pan-Bcl-2 Inhibitor, GX15-070 (this compound), Decreases Human T Regulatory Lymphocytes While Preserving Effector T Lymphocytes: a Rationale for Its Use in Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I study of this compound mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GX15–070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. selleckchem.com [selleckchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. This compound Mesylate (GX15-070) | Bcl-2 inhibitor | CAS 803712-79-0 | Buy this compound Mesylate (GX15-070) from Supplier InvivoChem [invivochem.com]

- 11. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]

- 12. rsc.org [rsc.org]

- 13. scbt.com [scbt.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. protocols.io [protocols.io]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Obatoclax: A Multifaceted Regulator Beyond the Bcl-2 Family

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Obatoclax, initially developed as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, has demonstrated a complex pharmacological profile extending beyond its primary targets. This technical guide delves into the off-target mechanisms of this compound, providing a comprehensive overview of its interactions with cellular machinery independent of direct Bcl-2 protein inhibition. Emerging evidence highlights its role in disrupting lysosomal function, inducing necroptosis, modulating the unfolded protein response (UPR), and impacting various signaling pathways. This guide consolidates quantitative data, details key experimental protocols, and provides visual representations of the underlying molecular interactions to facilitate a deeper understanding of this compound's multifaceted mechanism of action.

Introduction

This compound (GX15-070) is a small molecule inhibitor designed to mimic the BH3 domain of pro-apoptotic proteins, thereby antagonizing anti-apoptotic Bcl-2 family members such as Bcl-2, Bcl-xL, and Mcl-1[1][2]. While its pro-apoptotic activity through this canonical pathway is well-documented, a growing body of research reveals that this compound exerts significant cytotoxic effects through mechanisms independent of direct Bcl-2 family protein engagement. These off-target effects are crucial for understanding its full therapeutic potential and for the rational design of combination therapies. This guide focuses on these non-canonical targets and pathways, providing researchers with a detailed resource for future investigations.

Quantitative Data on this compound's Cellular Effects

The following tables summarize the quantitative data regarding the cellular effects of this compound, including its impact on cell viability and specific molecular targets beyond the Bcl-2 family.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| EC109 | Esophageal Cancer | ~0.25 | [3] |

| EC109/CDDP (Cisplatin-resistant) | Esophageal Cancer | ~0.25 | [3] |

| MOLM13 | Acute Myeloid Leukemia | < 0.1 | [1] |

| MV-4-11 | Acute Myeloid Leukemia | < 0.1 | [1] |

| Kasumi 1 | Acute Myeloid Leukemia | 5.4 - 6.8 | [1] |

| OCI-AML3 | Acute Myeloid Leukemia | 11 - 42 | [1] |

| Various Cell Lines | Multiple Cancer Types | 0.011 - 0.022 | [4] |

Table 2: Quantitative Effects of this compound on Non-Bcl-2 Targets and Pathways

| Target/Pathway | Cell Line(s) | This compound Concentration | Observed Effect | Citation |

| Lysosomal Alkalinization | Ovcar-8 | 120 nM | Decrease in Lysosensor Green fluorescence, indicating alkalinization. | [5] |

| Cathepsin B, D, and L Expression | Esophageal Cancer Cells | Indicated concentrations | Substantial reduction in active forms. | [3] |

| LC3-II and p62 Accumulation | Esophageal Cancer Cells | Indicated concentrations | Dramatic increase, indicating autophagic flux blockade. | [3] |

| Survivin mRNA and Protein Levels | Colorectal Carcinoma Cells | 200 nM | Marked downregulation. | [6][7] |

| p-STAT3 (Tyr 705) Downregulation | Human Breast Cancer Cells | Not specified | Inhibition of STAT3 phosphorylation. | [8] |

| RIP1/RIP3-dependent Necroptosis | Rhabdomyosarcoma Cells | 100 nM | Induction of necroptosis. | [9] |

Key Non-Bcl-2 Targets and Signaling Pathways

Lysosomal Dysfunction

A significant body of evidence points to the lysosome as a primary off-target of this compound. The drug, being a weak base, becomes trapped and accumulates within the acidic environment of lysosomes[5][10]. This accumulation leads to lysosomal alkalinization, impairing the function of pH-dependent lysosomal hydrolases, such as cathepsins B, D, and L[3][11][12].

dot

References

- 1. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 2. Phase I study of this compound mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug: this compound Mesylate - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. The BH3 Mimetic this compound Accumulates in Lysosomes and Causes Their Alkalinization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound analog SC-2001 inhibits STAT3 phosphorylation through enhancing SHP-1 expression and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (GX15-070) triggers necroptosis by promoting the assembly of the necrosome on autophagosomal membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. GX15-070 (this compound) induces apoptosis and inhibits cathepsin D and L mediated autophagosomal lysis in antiestrogen resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GX15-070 (this compound) induces apoptosis and inhibits cathepsin D- and L-mediated autophagosomal lysis in antiestrogen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Obatoclax in Mitochondrial Outer Membrane Permeabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obatoclax (GX15-070) is a small molecule, indole bipyrrole compound developed as a BH3 mimetic to antagonize the pro-survival B-cell lymphoma 2 (Bcl-2) family of proteins. Its primary mechanism of action converges on the mitochondrion, inducing Mitochondrial Outer Membrane Permeabilization (MOMP), a critical event in the intrinsic pathway of apoptosis. This guide provides a detailed examination of this compound's function, focusing on its interaction with Bcl-2 family members, the subsequent activation of pro-apoptotic effector proteins, and the experimental methodologies used to elucidate these processes.

Introduction: The Bcl-2 Family and MOMP

The intrinsic apoptotic pathway is governed by the Bcl-2 family of proteins, which are central regulators of mitochondrial integrity. This family is divided into three functional sub-groups:

-

Anti-apoptotic proteins: Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1/Bfl-1. These proteins prevent apoptosis by sequestering pro-apoptotic members.[1]

-

Pro-apoptotic effector proteins: BAX and BAK. Upon activation, these proteins oligomerize in the outer mitochondrial membrane (OMM), forming pores that lead to MOMP.[2]

-

BH3-only proteins: BIM, BID, PUMA, NOXA, BAD, etc. These proteins act as sensors of cellular stress and initiators of apoptosis. They function either by directly activating BAX/BAK ("activators") or by neutralizing the anti-apoptotic proteins ("sensitizers"), thereby liberating BAX and BAK.[1]

MOMP is the point-of-no-return in apoptosis. It results in the release of intermembrane space proteins, such as cytochrome c and SMAC/Diablo, into the cytosol, leading to the activation of caspases and the execution of cell death.[2][3] Cancer cells often evade apoptosis by overexpressing anti-apoptotic Bcl-2 proteins.[4]

This compound: A Pan-Bcl-2 Family Inhibitor

This compound was designed to mimic the action of BH3-only proteins. Unlike more selective BH3 mimetics (e.g., ABT-737, which does not target Mcl-1), this compound is a "pan-Bcl-2 inhibitor," capable of binding to and antagonizing multiple anti-apoptotic family members, including Bcl-2, Bcl-xL, Bcl-w, and, critically, Mcl-1.[2][5][6] This broad specificity allows it to overcome resistance mechanisms mediated by Mcl-1, a common challenge with other BH3 mimetics.[4][7]

Mechanism of Action: Inducing MOMP

This compound triggers MOMP through a multi-faceted mechanism that involves both neutralizing anti-apoptotic proteins and potentially directly activating pro-apoptotic effectors.

Antagonism of Anti-Apoptotic Bcl-2 Proteins

The primary mechanism of this compound is to occupy the hydrophobic BH3-binding groove on anti-apoptotic Bcl-2 proteins.[4][7] By doing so, it competitively displaces pro-apoptotic BH3-only proteins (like BIM) and effector proteins (like BAK and BAX) that are sequestered by the pro-survival members.

-

Disruption of Mcl-1/BAK Interaction: this compound potently interferes with the constitutive interaction between Mcl-1 and BAK at the mitochondrial outer membrane.[4][7] Treatment of leukemia cells with this compound leads to a rapid release of BAK from Mcl-1.[3]

-

Disruption of Bcl-2/BIM and Mcl-1/BIM Interactions: The drug also liberates the potent activator BH3-only protein BIM from both Bcl-2 and Mcl-1.[3]

This liberation of activator proteins and effectors is the critical step that initiates the downstream events leading to MOMP.

Activation of BAX and BAK

Once freed from inhibition, BAX and BAK undergo a series of conformational changes, leading to their activation, insertion into the outer mitochondrial membrane, and oligomerization to form pores.[2][5]

-

BAX Activation: Studies in cholangiocarcinoma cells have shown that this compound treatment leads to a conformational activation of BAX and its translocation from the cytosol to the mitochondria.[5][8] In a cell-free system, this compound was shown to directly induce an activating conformational change in BAX.[5][8]

-

BAK Activation: In non-small cell lung cancer (NSCLC) cells, this compound treatment disrupts the BAK/Mcl-1 complex and induces BAK activation at the mitochondria.[9]

-

Dependence on BAX/BAK: The apoptotic activity of this compound is critically dependent on these effector proteins. Mouse embryonic fibroblasts lacking both BAX and BAK are resistant to this compound-induced apoptosis.[7]

The culmination of this process is the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and subsequent caspase activation.[2][3]

Signaling Pathways and Logical Relationships

Quantitative Data

The efficacy of this compound is quantified by its binding affinity to Bcl-2 family proteins and its cytotoxic effects on cancer cell lines.

Table 1: Binding Affinity of this compound to Anti-Apoptotic Bcl-2 Family Proteins

| Protein | Binding Affinity (IC50 / Ki) | Method |

| Bcl-2 | 1-7 µM (IC50) | Fluorescence Polarisation Assay[6] |

| Bcl-xL | 1-7 µM (IC50) | Fluorescence Polarisation Assay[6] |

| Bcl-w | 1-7 µM (IC50) | Fluorescence Polarisation Assay[6] |

| Mcl-1 | 1-7 µM (IC50) | Fluorescence Polarisation Assay[6] |

| Bcl-2 | 220 nM (Ki) | Not specified[10] |

Note: this compound is considered to have a relatively lower affinity compared to more selective inhibitors like ABT-737, but its broader target range is a key feature.[6][11]

Table 2: Cytotoxicity of this compound in Neoplastic Cell Lines

| Cell Line | Cell Type | IC50 |

| HMC-1.1 | Human Mast Cell Leukemia | 0.05 µM[12] |

| HMC-1.2 | Human Mast Cell Leukemia | 0.5 µM[12] |

| C2 | Canine Mastocytoma | 0.5 - 1.0 µM[12] |

| Primary SM Cells | Primary Human Neoplastic Mast Cells | 0.05 - 0.1 µM[12] |

| AML CD34+ Progenitors | Acute Myeloid Leukemia | 3.59 ± 1.23 µM[3] |

Experimental Protocols

The mechanism of this compound is investigated using a combination of in vitro and cell-based assays.

Protocol: Assessing MOMP via Cytochrome c Release from Isolated Mitochondria

This protocol determines if a compound directly induces MOMP in isolated organelles.

-

Cell Culture and Lysis: Culture cells (e.g., HL-60 leukemia cells) to a sufficient density. Harvest and lyse cells via nitrogen cavitation or Dounce homogenization in a mitochondrial isolation buffer (e.g., 20mM HEPES, 250 mM sucrose, 150 mM KCl, 1 mM EDTA).[3][13]

-

Mitochondrial Isolation: Perform differential centrifugation. First, centrifuge the lysate at a low speed (e.g., 2000 x g for 5 min) to pellet nuclei and debris. Then, centrifuge the resulting supernatant at a higher speed (e.g., 13,000 x g for 10 min) to pellet the heavy membrane fraction containing mitochondria.[3][13]

-

Treatment: Resuspend the mitochondrial pellet. Energize the mitochondria with substrates like succinate/rotenone. Treat the isolated mitochondria with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 15 min).[3]

-

Separation: Centrifuge the suspension to separate the mitochondria (pellet) from the supernatant.

-

Analysis: Analyze both the pellet and supernatant fractions for the presence of cytochrome c using SDS-PAGE and Western blotting. An increase of cytochrome c in the supernatant indicates MOMP.[3]

Protocol: Co-Immunoprecipitation to Assess Protein-Protein Interactions

This method is used to demonstrate that this compound disrupts the interaction between anti-apoptotic and pro-apoptotic proteins (e.g., Mcl-1 and BAK).

-

Cell Treatment: Culture cells (e.g., OCI-AML3) and treat with this compound for the desired time (e.g., 6 hours).[3]

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors) to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the proteins of interest (e.g., anti-Mcl-1 or anti-BAK) that is conjugated to magnetic or agarose beads.[3][9] This will "pull down" the target protein and any proteins bound to it.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the protein complexes from the beads. Analyze the immunoprecipitated samples by Western blotting using an antibody against the interacting partner protein (e.g., probe for BAK after pulling down Mcl-1). A decrease in the co-precipitated protein in this compound-treated samples indicates disruption of the interaction.[3][9]

Protocol: Measuring Mitochondrial Membrane Potential (ΔΨm)

A drop in mitochondrial membrane potential is a hallmark of mitochondrial dysfunction during apoptosis.

-

Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound for the desired duration. Include a positive control for depolarization (e.g., FCCP, a protonophore).[14]

-

Dye Loading: Incubate the cells with a potentiometric fluorescent dye such as TMRE (Tetramethylrhodamine, Ethyl Ester) or DiOC6(3).[14][15] These cationic dyes accumulate in active mitochondria with an intact, negative membrane potential.

-

Washing: Gently wash the cells with a suitable buffer to remove excess dye.

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer.[15] A decrease in fluorescence intensity in treated cells compared to untreated controls indicates mitochondrial depolarization.

Conclusion

This compound induces mitochondrial outer membrane permeabilization by functioning as a pan-Bcl-2 family inhibitor. It competitively binds to multiple anti-apoptotic proteins, most notably Mcl-1, thereby disrupting their sequestration of pro-apoptotic effector proteins BAX and BAK.[3][7] This leads to BAX/BAK activation, oligomerization at the outer mitochondrial membrane, and the formation of pores that release apoptogenic factors.[5][9] While some evidence suggests it may also directly activate BAX, its primary, on-target mechanism is the liberation of pro-apoptotic molecules from their pro-survival counterparts.[5][8] The methodologies outlined provide a robust framework for investigating the precise molecular interactions and cellular consequences of this compound and other BH3 mimetics targeting the core apoptotic machinery.

References